molecular formula C19H16N4OS2 B11529517 3-(benzylsulfanyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile

3-(benzylsulfanyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile

Cat. No.: B11529517
M. Wt: 380.5 g/mol
InChI Key: NZJPFMDMNOIMDV-CIAFOILYSA-N
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Description

3-(benzylsulfanyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile is a complex organic compound that features a thiazole ring, a benzylsulfanyl group, and a methoxybenzylidene hydrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the benzylsulfanyl group and the methoxybenzylidene hydrazinyl moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the best yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(benzylsulfanyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzylsulfanyl)-1-propanol
  • 3-(benzylsulfanyl)-N-(chloroacetyl)valine
  • 3-[(benzylsulfanyl)methyl]piperidine hydrochloride

Uniqueness

Compared to similar compounds, 3-(benzylsulfanyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H16N4OS2

Molecular Weight

380.5 g/mol

IUPAC Name

3-benzylsulfanyl-5-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C19H16N4OS2/c1-24-16-9-5-8-15(10-16)12-21-22-18-17(11-20)19(23-26-18)25-13-14-6-3-2-4-7-14/h2-10,12,22H,13H2,1H3/b21-12+

InChI Key

NZJPFMDMNOIMDV-CIAFOILYSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC2=C(C(=NS2)SCC3=CC=CC=C3)C#N

Canonical SMILES

COC1=CC=CC(=C1)C=NNC2=C(C(=NS2)SCC3=CC=CC=C3)C#N

Origin of Product

United States

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